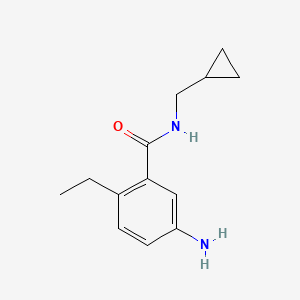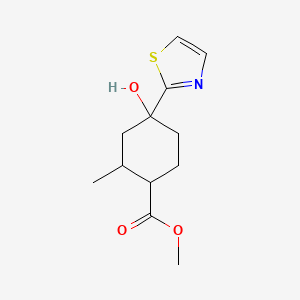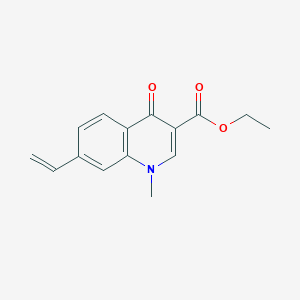
Ethyl 7-ethenyl-1-methyl-4-oxoquinoline-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 7-ethenyl-1-methyl-4-oxoquinoline-3-carboxylate is a quinoline derivative known for its diverse applications in medicinal chemistry and synthetic organic chemistry. The quinoline scaffold is a privileged structure in drug discovery due to its broad spectrum of biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-ethenyl-1-methyl-4-oxoquinoline-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl 7,8-diamino-1,4-dihydroquinoline-3-carboxylate with model alkanoic acids or arene carboxaldehydes via thermally induced reactions or microwave-assisted cyclocondensation . The resulting ester derivatives can be further hydrolyzed under acid-catalyzed conditions to furnish the desired quinoline carboxylate.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic methodologies that ensure high yield and purity. Techniques such as flow chemistry and metal-catalyzed reactions are often employed to achieve efficient production .
化学反応の分析
Types of Reactions
Ethyl 7-ethenyl-1-methyl-4-oxoquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline scaffold.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and substituted quinolines with diverse functional groups .
科学的研究の応用
Ethyl 7-ethenyl-1-methyl-4-oxoquinoline-3-carboxylate has several scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of more complex quinoline derivatives.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active quinolines.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of ethyl 7-ethenyl-1-methyl-4-oxoquinoline-3-carboxylate involves its interaction with specific molecular targets. The quinoline scaffold can intercalate with DNA, inhibit topoisomerase enzymes, and interact with various receptors and enzymes in biological systems. These interactions disrupt essential biological processes, leading to the compound’s therapeutic effects .
類似化合物との比較
Similar Compounds
Ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate: Known for its antibacterial properties.
Ethyl 2-chloroquinoline-3-carboxylate: Used as an intermediate in the synthesis of antibacterial agents.
4-Hydroxy-2-quinolones: Display a range of biological activities, including antimicrobial and anticancer properties.
Uniqueness
Ethyl 7-ethenyl-1-methyl-4-oxoquinoline-3-carboxylate is unique due to its specific structural features, such as the ethenyl and methyl groups, which confer distinct chemical reactivity and biological activity compared to other quinoline derivatives .
特性
CAS番号 |
208580-24-9 |
|---|---|
分子式 |
C15H15NO3 |
分子量 |
257.28 g/mol |
IUPAC名 |
ethyl 7-ethenyl-1-methyl-4-oxoquinoline-3-carboxylate |
InChI |
InChI=1S/C15H15NO3/c1-4-10-6-7-11-13(8-10)16(3)9-12(14(11)17)15(18)19-5-2/h4,6-9H,1,5H2,2-3H3 |
InChIキー |
LAJUXAXDEZKHRA-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CN(C2=C(C1=O)C=CC(=C2)C=C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


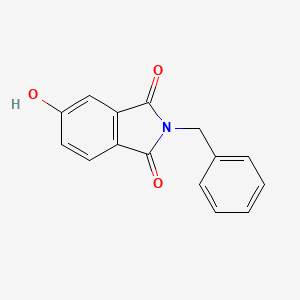
![[2-Ethyl-5-(oxan-2-yloxy)phenyl]boronic acid](/img/structure/B13876111.png)
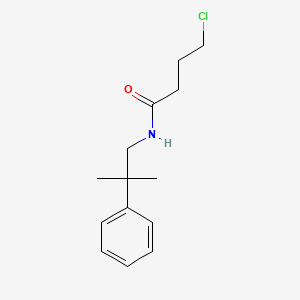
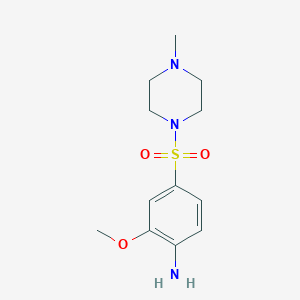
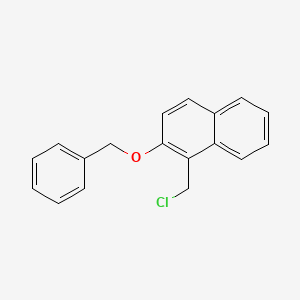

![2-[(2-Thienylcarbonyl)amino]-1-cyclohexene-1-carboxylic acid](/img/structure/B13876150.png)
![2-[4-(Dibenzylamino)phenyl]acetic acid](/img/structure/B13876154.png)
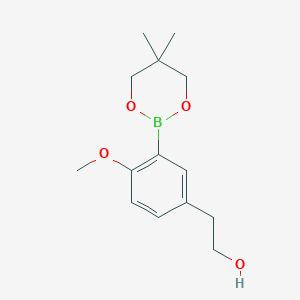
![Benzyl 3,3-dimethyl-5-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]oxy-1,4-dihydroisoquinoline-2-carboxylate](/img/structure/B13876166.png)
